8-Phenyloctanoic acid

説明

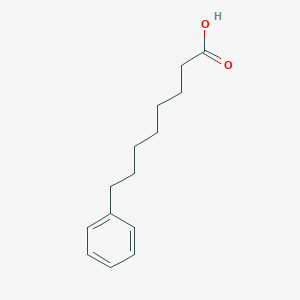

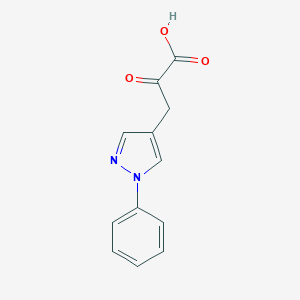

8-Phenyloctanoic acid is an organic compound with the chemical formula C14H20O2 . It is a long chain fatty acid with a phenyl end group . The compound appears as a colorless to light yellow crystalline or crystalline powder .

Molecular Structure Analysis

The molecular structure of 8-Phenyloctanoic acid is characterized by a phenyl group attached to an octanoic acid chain . The IUPAC name for this compound is 8-phenyloctanoic acid . The InChI code is InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16) .Physical And Chemical Properties Analysis

8-Phenyloctanoic acid has a molecular weight of 220.31 g/mol . It is easily soluble in non-polar solvents and almost insoluble in water . The melting point is about 45-47°C . The compound has a density of 1.020±0.06 g/cm3 (Predicted), a boiling point of 150 °C, and a flash point of 150-152°C/0.1mm .科学的研究の応用

Microbial Incubations in Rumen Fluid

8-Phenyloctanoic acid has been used in microbial incubations with rumen fluid of fistulated cows . The digestive tract of ruminants is specialized in the digestion of various plant components, and the rumen contains a large number of microorganisms that may degrade or modify fatty acids . In these experiments, 8-Phenyloctanoic acid was degraded by β-oxidation, but no chain elongation or saturation of the aromatic part was observed .

Antioxidant Studies

8-Phenyloctanoic acid has been identified in the phytochemical screening of Mojeaga herbal remedy, which is a mixture of Alchornea cordifolia, Sorghum bicolor, and Pennisetum glaucum . This compound, along with others identified in the remedy, is known for its antioxidant properties .

Hematinic Property Studies

The Mojeaga herbal remedy, which contains 8-Phenyloctanoic acid, has been studied for its hematinic properties . In animal models, the remedy showed a significant increase in red blood cells, hemoglobin, hematocrit mean corpuscular hemoglobin, mean corpuscular hemoglobin concentrations, mean corpuscular volume, CD4 and CD8 count .

Nostoc Studies

8-Phenyloctanoic acid has been identified in studies on Nostoc, a genus of cyanobacteria . These studies suggest that nostophycins, which contain 8-Phenyloctanoic acid, are biosynthetically related to the microcystins .

将来の方向性

特性

IUPAC Name |

8-phenyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZECIAZMSHBQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334300 | |

| Record name | 8-Phenyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Phenyloctanoic acid | |

CAS RN |

26547-51-3 | |

| Record name | 8-Phenyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Phenyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Phenyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 8-phenyloctanoic acid in the context of biodegradation?

A1: 8-Phenyloctanoic acid, a long-chain phenylalkane carboxylate, serves as a model compound for studying the anaerobic degradation of aromatic compounds by bacteria. Research has shown that the phototrophic bacterium Rhodopseudomonas palustris can utilize 8-phenyloctanoic acid as a sole carbon source. [] This bacterium employs a β-oxidation pathway, initiated by the enzyme feruloyl-CoA synthetase (specifically Fcs1), to degrade 8-phenyloctanoic acid. [] This process highlights the metabolic versatility of anaerobic bacteria in degrading complex aromatic compounds.

Q2: How is 8-phenyloctanoic acid metabolized by Rhodopseudomonas palustris?

A2: Rhodopseudomonas palustris utilizes a β-oxidation pathway to degrade 8-phenyloctanoic acid. The first step involves the conversion of 8-phenyloctanoic acid to its corresponding CoA thioester. This reaction is catalyzed by feruloyl-CoA synthetase 1 (Fcs1), a key enzyme exhibiting high affinity for 8-phenyloctanoic acid. [] Following the formation of the CoA thioester, the β-oxidation pathway proceeds through a series of enzymatic reactions, ultimately leading to the breakdown of the molecule.

Q3: What is the role of feruloyl-CoA synthetase in the degradation of 8-phenyloctanoic acid?

A3: Feruloyl-CoA synthetase (specifically the Fcs1 isoform) plays a crucial role in initiating the degradation of 8-phenyloctanoic acid in Rhodopseudomonas palustris. [] This enzyme catalyzes the activation of 8-phenyloctanoic acid by attaching a Coenzyme A (CoA) molecule to it. This activation step is essential for the subsequent β-oxidation process, which ultimately breaks down the molecule.

Q4: Are there alternative enzymes involved in the metabolism of 8-phenyloctanoic acid in Rhodopseudomonas palustris?

A4: While Fcs1 exhibits the highest affinity for 8-phenyloctanoic acid, other enzymes contribute to its metabolism in Rhodopseudomonas palustris. Research has identified a long-chain fatty acid CoA-ligase (RPA1766) that can also utilize 8-phenyloctanoic acid, albeit with lower affinity. [] This finding suggests the presence of a backup mechanism for 8-phenyloctanoic acid activation and degradation.

Q5: How is 8-phenyloctanoic acid transported into Rhodopseudomonas palustris cells?

A5: Studies suggest the involvement of an ABC-transporter system in the uptake of 8-phenyloctanoic acid by Rhodopseudomonas palustris. Specifically, the solute binding proteins (RPA3718-RPA3725), known for their role in transporting pimelic acid and long-chain fatty acids, exhibit binding affinity for certain phenylalkane carboxylates, including 8-phenyloctanoic acid. [] This finding implies that this transporter system may be responsible for the uptake of 8-phenyloctanoic acid into the bacterial cells.

Q6: Can 8-phenyloctanoic acid be incorporated into biopolymers?

A6: Yes, research has demonstrated that a genetically modified strain of Pseudomonas putida U, lacking the enzyme 3-ketoacyl-CoA thiolase (fadA), can utilize 8-phenyloctanoic acid as a carbon source to produce a novel biopolymer. [] This polymer, characterized as copoly(3-hydroxy-8-phenyloctanoate-3-hydroxy-6-phenylhexanoate), is a type of poly(beta-hydroxyalkanoate) (PHA) and highlights the potential of utilizing 8-phenyloctanoic acid in the production of biodegradable plastics. []

Q7: What are the potential applications of poly(beta-hydroxyalkanoates) derived from 8-phenyloctanoic acid?

A7: PHAs, including those incorporating 8-phenyloctanoic acid, hold promise as biodegradable alternatives to conventional plastics. [] Their biodegradability and biocompatibility make them attractive for various applications, such as packaging materials and biomedical devices. Furthermore, the presence of phenyl groups within these polymers may offer enhanced material properties, expanding their potential applications.

Q8: Has 8-phenyloctanoic acid been identified in natural sources?

A9: Yes, research has identified 8-phenyloctanoic acid as a constituent of a novel β-amino acid, (2S,3R,5R)-3-amino-2,5-dihydroxy-8-phenyloctanoic acid (Ahoa), found in the cyclic peptide nostophycin. [] This peptide was isolated from the toxic cyanobacterium Nostoc sp. strain 152, showcasing the diverse chemical structures present in natural products.

Q9: What are the potential implications of discovering 8-phenyloctanoic acid in a cytotoxic peptide?

A10: The presence of 8-phenyloctanoic acid within the structure of a cytotoxic peptide like nostophycin raises interesting questions about its potential role in the peptide's biological activity. [] While the exact contribution of 8-phenyloctanoic acid to the cytotoxicity of nostophycin remains to be fully elucidated, its presence underscores the importance of studying the structure-activity relationships of natural products and their potential for therapeutic development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)